N-(4-cyanophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-cyanophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a pyrrolo-pyrimidinone derivative with a thioacetamide side chain. Its core structure features a bicyclic pyrrolo[3,2-d]pyrimidine system substituted with a 4-ethoxyphenyl group at position 3 and a phenyl group at position 5. The thioacetamide moiety is linked to a 4-cyanophenyl group, which introduces strong electron-withdrawing character. This compound is hypothesized to exhibit biological activity due to structural similarities with kinase inhibitors and DNA-binding agents .
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5O3S/c1-2-37-23-14-12-22(13-15-23)34-28(36)27-26(24(17-31-27)20-6-4-3-5-7-20)33-29(34)38-18-25(35)32-21-10-8-19(16-30)9-11-21/h3-15,17,31H,2,18H2,1H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZBVNXKZZIUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-cyanophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex compound with significant potential in medicinal chemistry. Its structure suggests a variety of biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, supported by data tables, case studies, and research findings.
Compound Overview
Chemical Properties:
- Molecular Formula: C29H23N5O3S
- Molecular Weight: 521.6 g/mol
- IUPAC Name: N-(4-cyanophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance:
| Compound | IC50 (µg/mL) | Cell Line | Reference |
|---|---|---|---|
| Compound 1 | 1.61 ± 1.92 | A431 | |
| Compound 2 | 1.98 ± 1.22 | Jurkat | |
| N-(4-cyanophenyl)... | TBD | TBD | TBD |
The structure–activity relationship (SAR) analysis shows that the presence of specific functional groups enhances cytotoxicity against various cancer cell lines. Notably, the thiazole and pyrrolidine moieties are crucial for activity.
Anticonvulsant Properties
In addition to its antitumor activity, there is emerging evidence supporting the anticonvulsant potential of compounds related to this class. For example:
| Compound | ED50 (mg/kg) | Model Used | Reference |
|---|---|---|---|
| Compound A | 30 | PTZ-induced seizures in mice | |
| Compound B | 25 | Maximal electroshock test (MES) |
These findings suggest that modifications to the pyrrolidine structure can yield compounds with enhanced anticonvulsant effects.
Case Study 1: In Vivo Efficacy
A study was conducted to evaluate the in vivo efficacy of a derivative of N-(4-cyanophenyl)-2... in a mouse xenograft model of cancer. The compound demonstrated significant tumor growth inhibition compared to control groups, highlighting its potential as a therapeutic agent.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which this compound exerts its effects. Molecular dynamics simulations revealed that it interacts predominantly through hydrophobic contacts with target proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Key Observations :
Comparison with :
- ’s compound uses acetyl chloride for N-acetylation, yielding a non-thioether analog. The target compound’s thioether linkage may confer higher metabolic stability compared to ester or ether bonds .
Physicochemical and Crystallographic Considerations
- Hydrogen Bonding: The thioacetamide group (-N-C(=O)-S-) can act as both donor and acceptor, enabling diverse hydrogen-bonding networks (see Etter’s graph-set analysis in ). This contrasts with ’s pyrimidinylsulfanyl analog, which forms weaker C–H···N interactions .
- Crystallinity: SHELX-refined structures () suggest that analogs with bulkier substituents (e.g., 4-ethylphenyl in ) exhibit disordered packing, whereas the target compound’s cyano group may promote ordered crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
